molecular formula C21H22ClN3O6S B11032346 (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-2-[(2,5-dimethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-2-[(2,5-dimethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11032346
M. Wt: 479.9 g/mol
InChI Key: GQTGWUZCXNONOI-UHFFFAOYSA-N
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Description

“(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-2-[(2,5-dimethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide” is a complex organic compound with a thiazinane ring system. Let’s break down its structure:

  • The thiazinane ring consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom.
  • The compound contains two aromatic rings: a 4-chloro-2,5-dimethoxyphenyl ring and a 2,5-dimethoxyphenyl ring.
  • The carboxamide functional group is attached to the thiazinane ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors under specific reaction conditions. Unfortunately, detailed literature references for this specific compound are scarce.

Chemical Reactions Analysis

Reactivity: The compound may undergo various chemical reactions, including:

    Oxidation: Oxidative processes can modify the functional groups or aromatic rings.

    Reduction: Reduction reactions may reduce the carbonyl group or other functional moieties.

    Substitution: Substitution reactions can occur at the chloro substituent or other positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.

Major Products: The specific products formed during these reactions depend on the reaction conditions and the substituents present. Detailed studies are needed to identify major products.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its unique structure.

    Organic Synthesis: It serves as a building block in complex organic syntheses.

Biology and Medicine:

    Biological Activity: Investigating its effects on cellular processes, receptors, or enzymes.

    Anticancer Potential: Some thiazinane derivatives exhibit anticancer properties.

Industry:

    Materials Science:

Mechanism of Action

The exact mechanism of action remains elusive. Further studies are necessary to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Unfortunately, direct comparisons with similar compounds are challenging due to limited data. exploring related thiazinane derivatives could highlight its uniqueness.

Properties

Molecular Formula

C21H22ClN3O6S

Molecular Weight

479.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,5-dimethoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C21H22ClN3O6S/c1-28-11-5-6-15(29-2)13(7-11)24-21-25-19(26)10-18(32-21)20(27)23-14-9-16(30-3)12(22)8-17(14)31-4/h5-9,18H,10H2,1-4H3,(H,23,27)(H,24,25,26)

InChI Key

GQTGWUZCXNONOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=C2NC(=O)CC(S2)C(=O)NC3=CC(=C(C=C3OC)Cl)OC

Origin of Product

United States

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